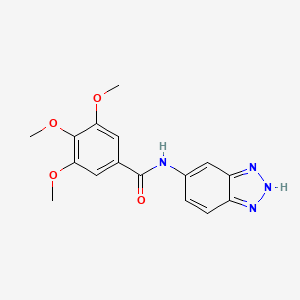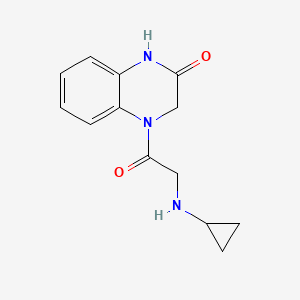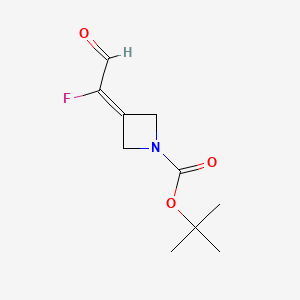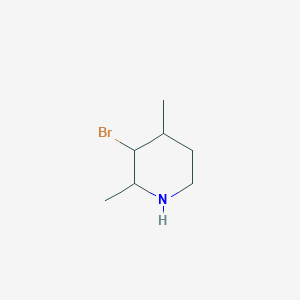
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a carboxylic acid group at the 6-position and a methyl group at the 2-position The presence of the oxo group at the 3-position adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalacetate, diethyl acetylenedicarboxylate, or 4-ethoxycarbonylmethyl-2-trifluoromethyl-5-oxo-3-oxazoline . The reaction conditions typically involve the use of a base catalyst, such as sodium ethoxide, to facilitate the cyclization process. Another method involves the methylation of 2-ethoxycarbonylmethylene-3-oxo-1,2,3,4-tetrahydroquinoxaline with diazomethane in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid, while reduction may produce 2-methyl-3-hydroxy-3,4-dihydroquinoxaline-6-carboxylic acid .
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for drug discovery and development.
Medicine: Its derivatives have been studied for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and oxidoreductases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylquinoxaline
- 3-Oxo-3,4-dihydroquinoxaline
- 6-Carboxyquinoxaline
Uniqueness
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is unique due to the presence of both the oxo group at the 3-position and the carboxylic acid group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar quinoxaline derivatives .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-methyl-3-oxo-4H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
XOMWCEBTGXHPGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)C(=O)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


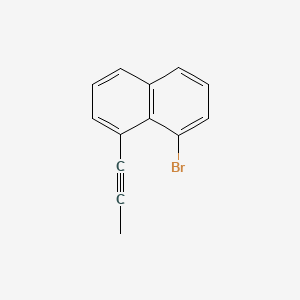
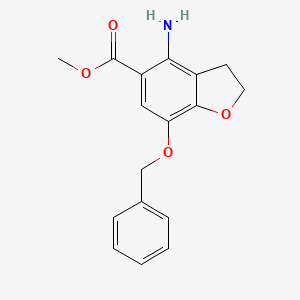
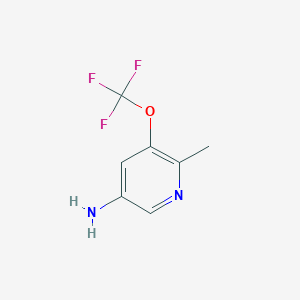




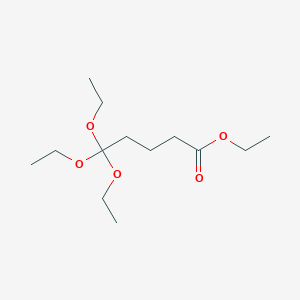

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
